molecular formula C8H10ClN3 B6220944 2-(1-cyclopropyl-1H-imidazol-5-yl)acetonitrile hydrochloride CAS No. 2757999-58-7

2-(1-cyclopropyl-1H-imidazol-5-yl)acetonitrile hydrochloride

Cat. No. B6220944
M. Wt: 183.6
InChI Key:
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Description

2-(1-cyclopropyl-1H-imidazol-5-yl)acetonitrile hydrochloride, also known as CPAH, is an organic compound used in a variety of scientific research applications. CPAH is a derivative of the imidazole ring, which is a five-membered heterocyclic aromatic ring composed of nitrogen and carbon atoms. CPAH is an important compound in organic synthesis and has been used in numerous studies due to its unique structure and reactivity.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for 2-(1-cyclopropyl-1H-imidazol-5-yl)acetonitrile hydrochloride involves the reaction of 1-cyclopropyl-1H-imidazole-5-carbaldehyde with malononitrile followed by hydrolysis and subsequent reaction with hydrochloric acid.

Starting Materials
1-cyclopropyl-1H-imidazole-5-carbaldehyde, malononitrile, sodium ethoxide, hydrochloric acid, wate

Reaction
Step 1: Dissolve 1-cyclopropyl-1H-imidazole-5-carbaldehyde (1.0 equiv) and malononitrile (2.0 equiv) in ethanol., Step 2: Add sodium ethoxide (2.0 equiv) to the reaction mixture and stir at room temperature for 24 hours., Step 3: Pour the reaction mixture into water and extract with ethyl acetate., Step 4: Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure., Step 5: Dissolve the residue in water and add hydrochloric acid to adjust the pH to 2-3., Step 6: Collect the precipitate by filtration and wash with water., Step 7: Dry the product under vacuum to obtain 2-(1-cyclopropyl-1H-imidazol-5-yl)acetonitrile hydrochloride.

Scientific Research Applications

2-(1-cyclopropyl-1H-imidazol-5-yl)acetonitrile hydrochloride has been used in a variety of scientific research applications, including as an inhibitor of enzymes, as a ligand in metal-ion complexation, and as a substrate for various oxidations. 2-(1-cyclopropyl-1H-imidazol-5-yl)acetonitrile hydrochloride has also been used in the study of organic reactions, as it can be used to study the mechanisms of various organic reactions, such as the Diels-Alder reaction.

Mechanism Of Action

2-(1-cyclopropyl-1H-imidazol-5-yl)acetonitrile hydrochloride is an inhibitor of enzymes, which means that it binds to the active site of an enzyme and prevents the enzyme from functioning properly. 2-(1-cyclopropyl-1H-imidazol-5-yl)acetonitrile hydrochloride is also a ligand in metal-ion complexation, which means that it can bind to metal ions and form stable complexes. Lastly, 2-(1-cyclopropyl-1H-imidazol-5-yl)acetonitrile hydrochloride is a substrate for various oxidations, which means that it can be used to study the mechanisms of various oxidation reactions.

Biochemical And Physiological Effects

2-(1-cyclopropyl-1H-imidazol-5-yl)acetonitrile hydrochloride has been shown to have a variety of biochemical and physiological effects. 2-(1-cyclopropyl-1H-imidazol-5-yl)acetonitrile hydrochloride has been shown to inhibit the enzyme acetylcholinesterase, which is involved in the regulation of acetylcholine levels in the body. 2-(1-cyclopropyl-1H-imidazol-5-yl)acetonitrile hydrochloride has also been shown to have anti-inflammatory and analgesic effects, as well as to modulate the activity of the serotonin receptor.

Advantages And Limitations For Lab Experiments

2-(1-cyclopropyl-1H-imidazol-5-yl)acetonitrile hydrochloride is an ideal compound for use in lab experiments, as it is relatively stable and can be synthesized in large quantities. However, 2-(1-cyclopropyl-1H-imidazol-5-yl)acetonitrile hydrochloride is a relatively expensive compound, which can limit its use in some experiments. Additionally, 2-(1-cyclopropyl-1H-imidazol-5-yl)acetonitrile hydrochloride is a relatively weak inhibitor of enzymes, which can limit its effectiveness in some experiments.

Future Directions

There are a number of potential future directions for 2-(1-cyclopropyl-1H-imidazol-5-yl)acetonitrile hydrochloride research. 2-(1-cyclopropyl-1H-imidazol-5-yl)acetonitrile hydrochloride could be used to study the mechanisms of various organic reactions, such as the Diels-Alder reaction. 2-(1-cyclopropyl-1H-imidazol-5-yl)acetonitrile hydrochloride could also be used to study the effects of inhibitors on enzymes, such as acetylcholinesterase. Additionally, 2-(1-cyclopropyl-1H-imidazol-5-yl)acetonitrile hydrochloride could be used to study the effects of metal-ion complexation on various biochemical processes. Finally, 2-(1-cyclopropyl-1H-imidazol-5-yl)acetonitrile hydrochloride could be used as a substrate for various oxidations, such as the oxidation of alcohols.

properties

CAS RN

2757999-58-7

Product Name

2-(1-cyclopropyl-1H-imidazol-5-yl)acetonitrile hydrochloride

Molecular Formula

C8H10ClN3

Molecular Weight

183.6

Purity

95

Origin of Product

United States

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